

Diethanolisopropanolamine (DEIPA) in Concrete Admixtures: A Performance Evaluation and Comparative Guide

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Compound of Interest

Compound Name: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

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Introduction

In the realm of concrete technology, the pursuit of enhanced performance and durability is perpetual. Chemical admixtures play a pivotal role in tailoring the properties of concrete to meet the demands of modern construction. Among these, alkanolamines have garnered significant attention for their dual functionality as grinding aids and strength enhancers. This guide provides a comprehensive comparison of Diethanolisopropanolamine (DEIPA) with other commonly used alkanolamines, namely Triethanolamine (TEA) and Triisopropanolamine (TIPA). The objective is to present a clear, data-driven evaluation of their respective impacts on the key properties of cementitious materials.

Diethanolisopropanolamine is a chemical compound used in the formulation of cement grinding aids and concrete admixtures.^[1] It is recognized for its ability to increase the strength of cements at all hydration ages, with particularly notable results in cements blended with fly ash and slag.^[1] This guide will delve into the comparative performance of DEIPA, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary of Comparative Performance

Diethanolisopropanolamine (DEIPA) distinguishes itself by offering a balanced enhancement of both early and late-stage compressive strength in concrete.[2][3] In contrast, Triethanolamine (TEA) is known for its significant contribution to early strength, though it may have a lesser or even detrimental effect on later-age strength.[3] Conversely, Triisopropanolamine (TIPA) is recognized for its substantial improvement of late-stage strength, with a less pronounced impact on early strength development.[3] Therefore, DEIPA presents a more versatile option for achieving consistent strength development throughout the hydration process.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data on the performance of DEIPA, TEA, and TIPA from various studies. It is important to note that the experimental conditions, such as cement type, water-cement ratio, and admixture dosage, may vary between studies. Therefore, a direct comparison should be made with caution.

Table 1: Compressive Strength Enhancement

Additive	Dosage (% by weight of cement)	1-Day Strength Change (%)	3-Day Strength Change (%)	7-Day Strength Change (%)	28-Day Strength Change (%)	Referenc e
DEIPA	0.02	-	+28.7	-	+20.3	[1]
DEIPA	0.05	-	-	-	-	[4]
TEA	-	-	-	-	-	[5]
TIPA	0.05	+80	+90	+110	+60	[6]

Note: A positive percentage indicates an increase in compressive strength compared to a control mix without the additive.

Table 2: Effect on Setting Time

Additive	Dosage (% by weight of cement)	Initial Setting Time Change	Final Setting Time Change	Reference
DEIPA	0.02	Not significant	Not significant	[1]
TIPA	0.05	Hardly affected	Reduced by ~40%	[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these concrete admixtures.

Compressive Strength of Cement Mortar (based on ASTM C109/C109M)

a. Specimen Preparation:

- Mortar is prepared using a specified ratio of cement, sand, and water.
- The chemical admixture (DEIPA, TEA, or TIPA) is added to the mixing water at the desired dosage.
- The mortar is mixed mechanically to a uniform consistency.
- The fresh mortar is then cast into 2-inch or 50-mm cube molds in two layers, with each layer being tamped a specific number of times to ensure proper compaction.

b. Curing:

- The molded specimens are kept in a moist cabinet or moist room at a specified temperature and humidity for 24 hours.
- After 24 hours, the specimens are demolded and submerged in lime-saturated water until the time of testing.

c. Testing:

- At the designated ages (e.g., 1, 3, 7, and 28 days), the cube specimens are removed from the water and their surfaces are wiped dry.
- The specimens are then placed in a compression testing machine.
- The load is applied at a controlled rate until the specimen fails.
- The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.

Setting Time of Cement Paste (based on ASTM C191 - Vicat Needle)

a. Paste Preparation:

- A cement paste of standard consistency is prepared by mixing cement with a specific amount of water.
- The admixture is incorporated into the mixing water.

b. Testing:

- The cement paste is placed in a Vicat mold.
- The Vicat needle is periodically lowered onto the surface of the paste.
- Initial Setting Time: The time elapsed from the addition of water until the needle penetrates the paste to a depth of 25 mm.
- Final Setting Time: The time elapsed until the needle no longer leaves a complete circular impression on the paste surface.

Isothermal Calorimetry

a. Principle:

- Isothermal calorimetry measures the heat flow from a cement paste sample at a constant temperature.

- The rate of heat evolution is directly related to the rate of the cement hydration reaction.

b. Procedure:

- A small, precisely weighed sample of cement paste containing the admixture is placed in an ampoule.
- The ampoule is then placed inside the isothermal calorimeter, which is maintained at a constant temperature.
- The heat flow from the sample is continuously recorded over a period of several days.
- The resulting data provides insights into the different stages of hydration and how they are influenced by the admixture.

X-ray Diffraction (XRD) Analysis

a. Principle:

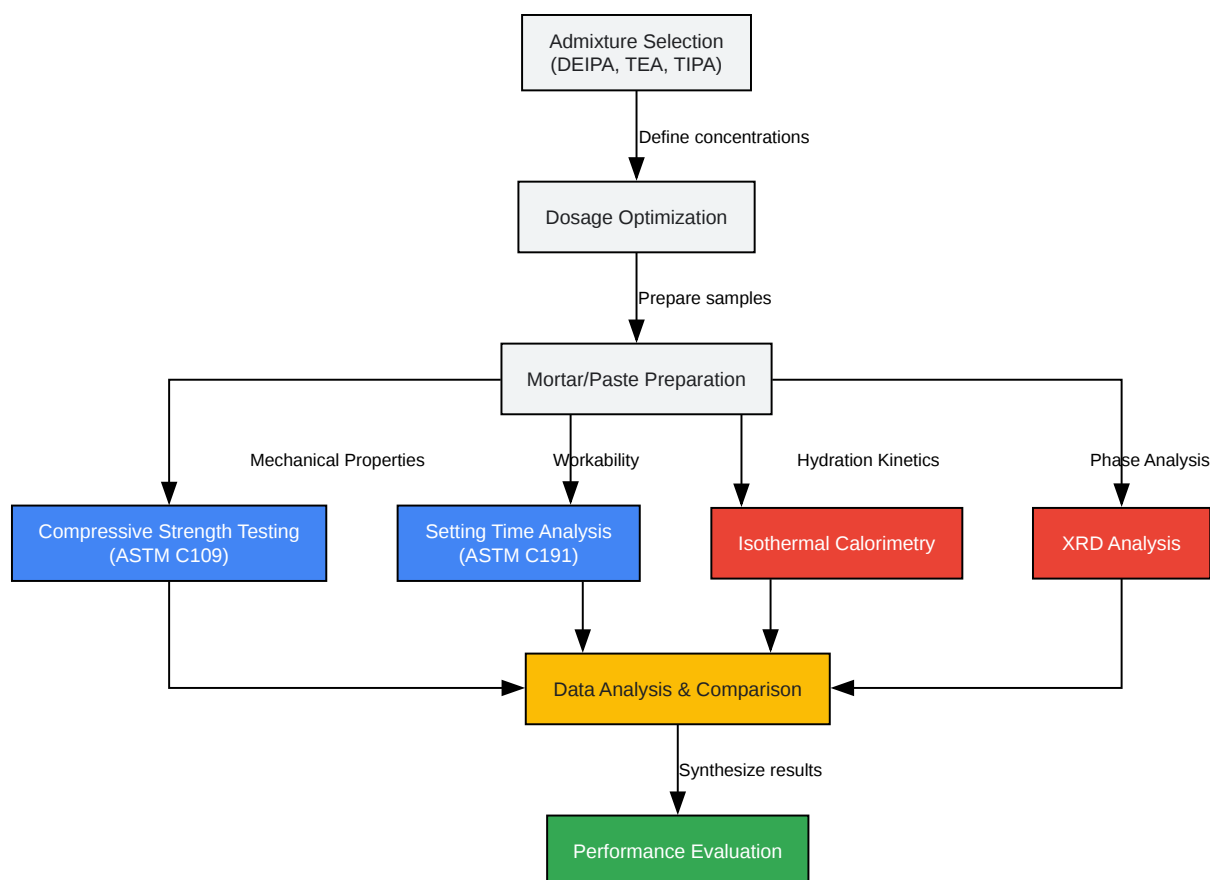
- XRD is used to identify and quantify the crystalline phases present in the hydrated cement paste.
- This allows for the tracking of the consumption of anhydrous cement phases and the formation of hydration products over time.

b. Procedure:

- Samples of the hydrated cement paste are taken at different ages.
- The hydration process is stopped at the desired time, typically by solvent exchange (e.g., with isopropanol) and then drying.
- The dried sample is ground into a fine powder.
- The powder is then analyzed using an X-ray diffractometer.
- The resulting diffraction pattern is analyzed to identify the crystalline phases and their relative amounts.

Mandatory Visualizations

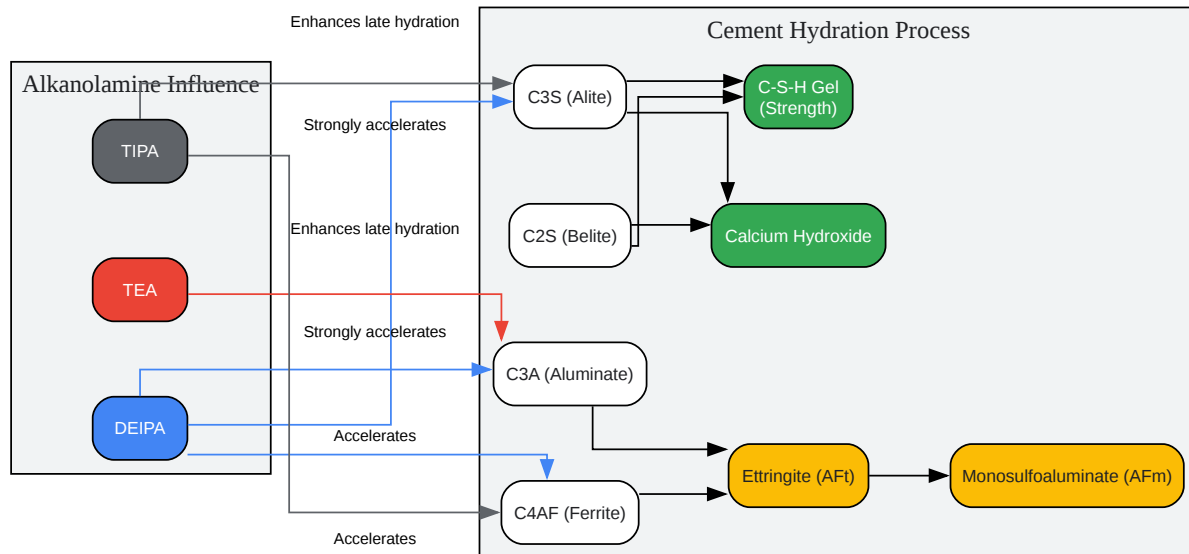
Experimental Workflow for Admixture Evaluation



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Caption: Experimental workflow for evaluating concrete admixtures.

Mechanism of Alkanolamine Action on Cement Hydration



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Caption: Influence of alkanolamines on cement hydration pathways.

Conclusion

The selection of an appropriate chemical admixture is critical for achieving the desired performance of concrete. Diethanolisopropanolamine (DEIPA) emerges as a highly effective additive, offering a well-rounded improvement in both early and late compressive strengths. This contrasts with the more specialized effects of Triethanolamine (TEA) on early strength and Triisopropanolamine (TIPA) on late strength. The experimental data, while sourced from various studies, consistently points to the versatility of DEIPA. For applications requiring a balanced and sustained strength development profile, DEIPA represents a compelling choice. Further research focusing on direct, side-by-side comparisons under identical experimental conditions would be invaluable in providing a more definitive quantitative assessment.

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